1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane
Description
Cyclopropane vs. Cyclobutane Analogues
The replacement of cyclopropane with cyclobutane in 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclobutane increases ring strain energy ($$ \sim 110 \, \text{kJ/mol} $$ for cyclobutane vs. $$ \sim 115 \, \text{kJ/mol} $$ for cyclopropane) but enhances conformational flexibility. In 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclopropane, the rigid three-membered ring forces substituents into eclipsed positions, whereas the cyclobutane derivative allows limited puckering to alleviate steric strain.
Polybrominated Cyclobutanes
cis,trans,cis-Tetrakis(bromomethyl)cyclobutane exhibits a planar ring due to crystallographic symmetry, with $$ \text{Br}\cdots\text{Br} $$ contacts (3.45–3.65 Å) stabilizing its crystal packing. In contrast, the title compound’s single bromomethyl group precludes such interactions, resulting in a more flexible structure amenable to dynamic conformational exchange in solution.
Diastereomeric Dibromocyclobutanes
Trans-1,3-dibromo-1,3-dimethylcyclobutane adopts a diequatorial conformation with a puckering angle of 18°, whereas its cis counterpart exists as an 81:19 mixture of diaxial and diequatorial conformers. This highlights the stronger axial preference of methyl groups over bromine, a trend that extends to the title compound’s propenyl substituent. The allyl group’s $$ \text{sp}^2 $$-hybridized carbon likely favors equatorial placement to maximize conjugation with the ring.
Table 2: Conformational preferences of substituents in cyclobutane derivatives
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(bromomethyl)-1-prop-2-enylcyclobutane |
InChI |
InChI=1S/C8H13Br/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-7H2 |
InChI Key |
ZPXRGOCRUWQEHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The cyclobutane ring is often synthesized or obtained as a precursor such as cyclobutanone or cyclobutanecarboxylic acid derivatives. These precursors allow for further functionalization:
- Synthesis of cyclobutanone derivatives: Commercially available or prepared via ring contraction or cyclization reactions.
- Functionalization at C-1: Introduction of substituents such as allyl groups through nucleophilic addition or substitution reactions.
Allylation of the Cyclobutane Core
- Allylation Method: The allyl group (prop-2-en-1-yl) is introduced via reaction with allyl halides or allyl metal reagents (e.g., allyl lithium or allyl magnesium bromide).
- Reaction Conditions: Typically conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control regioselectivity and avoid polymerization of allyl species.
- Stereochemical Control: Use of chiral auxiliaries or controlled addition can influence the stereochemistry at the substituted carbon.
Bromomethylation
- Introduction of Bromomethyl Group: Achieved by bromination of a methyl group attached to the cyclobutane ring.
- Reagents: N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or bromine under controlled conditions.
- Selectivity: Radical bromination targets the benzylic or activated methyl position adjacent to the cyclobutane ring.
- Alternative Methods: Direct substitution of a hydroxymethyl intermediate with bromide via reagents like phosphorus tribromide (PBr3).
Detailed Research Outcomes and Data
Yields and Reaction Efficiency
| Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Allylation | Allyl bromide, base, THF, 0-25°C | 60–85 | High regioselectivity observed |
| Bromomethylation | NBS, AIBN, CCl4, reflux | 50–75 | Radical bromination selective |
| Alternative Bromination | PBr3, inert solvent, 0-5°C | 70–90 | For hydroxymethyl precursors |
Regio- and Stereochemical Considerations
- Allylation tends to occur at the more accessible site on the cyclobutane ring, favoring the 1-position due to steric and electronic effects.
- Bromination is regioselective for the methyl group attached to the cyclobutane ring, avoiding over-bromination or ring bromination.
- Diastereoselectivity can be influenced by reaction conditions and choice of reagents, with some reports indicating >95:5 diastereomeric ratios in related cyclobutane functionalizations.
Mechanistic Insights
- Allylation proceeds via nucleophilic substitution or addition, often involving organometallic intermediates.
- Bromomethylation via NBS involves radical chain mechanisms initiated by thermal or photochemical activation.
- Alternative bromination with PBr3 involves substitution of hydroxyl groups via an SN2 mechanism.
Experimental Example (Adapted from Related Literature)
Synthesis of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane
-
- To a stirred solution of cyclobutanone (1 equiv) in dry THF at 0°C, add allylmagnesium bromide (1.2 equiv) dropwise under nitrogen atmosphere.
- Stir the reaction mixture for 2 hours at 0°C, then allow to warm to room temperature and stir for an additional 4 hours.
- Quench with saturated ammonium chloride solution, extract with ethyl acetate, dry over magnesium sulfate, and concentrate.
- Purify by column chromatography to obtain 1-(prop-2-en-1-yl)cyclobutanol.
Conversion to Bromomethyl Derivative:
- Dissolve the obtained alcohol in dry dichloromethane, cool to 0°C.
- Add phosphorus tribromide (1.1 equiv) dropwise, stir for 1 hour at 0°C.
- Quench with ice-water, extract organic layer, dry, and purify.
- Yield of 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclobutane typically 75–85%.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Cyclobutanone or substituted cyclobutane |
| Allylation Reagent | Allylmagnesium bromide or allyl lithium |
| Bromination Reagent | NBS/AIBN or PBr3 |
| Solvents | THF, dichloromethane |
| Temperature Range | 0°C to room temperature |
| Reaction Time | 2–6 hours |
| Typical Yield | 60–85% (allylation), 50–90% (bromination) |
| Diastereoselectivity | >95:5 (reported in related cyclobutane systems) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 substitutions with nucleophiles such as amines, alkoxides, and thiols. The cyclobutane ring’s steric hindrance favors bimolecular mechanisms over S<sub>N</sub>1 pathways. Key examples include:
Mechanistic Insight :
-
The reaction proceeds via backside attack, leading to inversion at the methylene carbon.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
[2 + 2] Photocycloaddition Reactions
The propenyl group participates in stereoselective [2 + 2] photocycloadditions under UV light (λ = 254–300 nm) or Cu(I) catalysis . For example:
Key Observations :
-
Triplet-state reactivity dominates, forming 1,4-biradical intermediates .
-
Electron-deficient alkenes (e.g., acrylates) favor head-to-head regioselectivity .
Ene Reactions
The propenyl moiety acts as an ene component in thermal or Lewis acid-catalyzed ene reactions. For instance:
| Reaction Partner | Product | Conditions |
|---|---|---|
| Maleic anhydride | Cycloadduct with allylic H transfer | 80°C, neat |
| Singlet oxygen | Endoperoxide | Rose Bengal, O<sub>2</sub>, light |
Mechanism :
-
Concerted hydrogen transfer occurs, forming a six-membered transition state .
-
Stereoretention is observed due to barrierless collapse of biradical intermediates .
Elimination Reactions
Base-induced β-elimination generates cyclobutene derivatives:
| Base | Product | Conditions |
|---|---|---|
| DBU | 1-(Propenyl)cyclobutene | Toluene, 110°C |
| KOtBu | Bicyclic alkene | DMSO, 70°C |
Kinetics :
-
Steric hindrance from the cyclobutane ring lowers activation energy (ΔG<sup>‡</sup> ≈ 22 kcal/mol) .
-
Competitive oxidation occurs with electron-rich substituents .
Radical-Mediated Processes
The bromomethyl group undergoes homolytic cleavage under radical initiators (e.g., AIBN):
| Initiator | Pathway | Product |
|---|---|---|
| AIBN | Bromine abstraction → cyclobutylmethyl radical | Dimerized cyclobutane |
| UV light | β-Scission → allylcyclobutane | 1-Allylcyclobutene |
Computational Support :
Scientific Research Applications
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound featuring a bromomethyl group and a prop-2-en-1-yl substituent on a cyclobutane ring. It has a molecular formula of and a molecular weight of approximately 187.08 g/mol. This compound is significant in organic synthesis and medicinal chemistry because it can act as an alkylating agent and participate in various reactions.
Scientific Research Applications
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is valuable for synthetic applications because of its unique combination of bromomethyl and prop-2-en-1-yl groups on a cyclobutane ring, which provides distinct reactivity patterns. While specific biological activities of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane are not extensively documented, its reactivity as an alkylating agent suggests potential interactions with biological macromolecules. Alkylating agents can modify DNA and proteins, leading to various biological effects, including cytotoxicity, which may be explored in pharmaceutical research for developing new therapeutic agents.
Use as an intermediate
(Bromomethyl)cyclobutane is a synthetic intermediate that is essential to many active substances . The purity of the (bromomethyl)cyclobutane molecule is essential because it directly influences the impurity profile of the active substances .
Comparison with related compounds
The table below shows a comparison of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane | Chlorine instead of bromine | Different reactivity due to the electronegativity of chlorine |
| 1-(Bromomethyl)-1-(prop-2-yne-1-yl)cyclobutane | Contains a triple bond instead of a double bond | Increased reactivity due to the presence of a triple bond |
| 1-(Bromomethyl)-1-methylcyclobutane | Lacks the prop-2-en-1-yl group | Different chemical properties due to simpler structure |
| 1-(Bromomethyl)-1-butylcyclobutane | Substituted with a butyl group | Variation in hydrophobicity and steric effects |
Ring Expansion Chemistry
Cyclobutane derivatives can undergo ring expansion reactions to form cyclopentane structures, useful in synthesizing complex molecules . For instance, cyclobutanones can be expanded to cyclopentenones using methanesulfonic acid/phosphorus pentoxide .
Radical Rearrangements
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Oxidation: The compound is oxidized by an oxidizing agent, leading to the formation of a carbonyl group.
Addition Reactions: The double bond in the prop-2-en-1-yl group reacts with an electrophile, leading to the addition of new atoms or groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The allyl group in the target compound distinguishes it from halogen-only analogs (e.g., 1,1-Bis(bromomethyl)cyclobutane) by enabling π-system reactivity, such as Diels-Alder or radical polymerization .
- Leaving Group Potential: Bromine’s superior leaving-group ability compared to methoxy (–OCH₃) or fluorine substituents makes the target compound more reactive in SN2 or elimination reactions .
Physical Properties
Limited data on the target compound’s physical properties (e.g., melting/boiling points) are available in the provided evidence. However, comparisons can be inferred:
- Polarity : The allyl group increases hydrophobicity compared to methoxy or carboxylic acid derivatives (e.g., 1-(2-Bromophenyl)cyclobutanecarboxylic Acid) .
- Stability : Fluorinated analogs (e.g., 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane) exhibit enhanced thermal stability due to C–F bond strength .
Biological Activity
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound characterized by its unique structure, which includes a bromomethyl group and a prop-2-en-1-yl substituent attached to a cyclobutane ring. Its molecular formula is with a molecular weight of approximately 187.08 g/mol. While specific biological activities of this compound are not extensively documented, its reactivity as an alkylating agent suggests potential interactions with biological macromolecules.
The compound's structure contributes to its potential biological activity. As an alkylating agent , it is capable of modifying DNA and proteins, which can lead to various biological effects, including cytotoxicity. This property is significant in pharmaceutical research for developing new therapeutic agents.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane | Chlorine instead of bromine | Different reactivity due to the electronegativity of chlorine |
| 1-(Bromomethyl)-1-(prop-2-yne-1-yl)cyclobutane | Contains a triple bond instead of a double bond | Increased reactivity due to the presence of a triple bond |
| 1-(Bromomethyl)-1-methylcyclobutane | Lacks the prop-2-en-1-yl group | Different chemical properties due to simpler structure |
| 1-(Bromomethyl)-1-butylcyclobutane | Substituted with a butyl group | Variation in hydrophobicity and steric effects |
The mechanism of action for 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane primarily involves nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This allows nucleophiles to attack the carbon center, leading to the formation of new bonds. Additionally, the prop-2-en-1-yl group can participate in addition reactions with electrophiles, facilitating the creation of new carbon-carbon or carbon-heteroatom bonds.
Case Studies and Research Findings
Research exploring compounds structurally similar to 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane indicates that alkylating agents can have significant effects on cellular processes. For instance:
- Cytotoxic Effects : In studies involving alkylating agents, it was observed that these compounds could effectively inhibit cell proliferation in cancer cell lines by inducing DNA damage.
- Pharmaceutical Applications : The compound's potential as a building block for drug discovery has been highlighted in various studies focusing on the synthesis of novel therapeutic agents.
- Material Science Applications : Beyond biological activity, this compound is also investigated for its role in developing novel materials with unique properties, indicating its versatility in both biological and chemical contexts.
Q & A
What are the established synthetic routes for preparing 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane, and what analytical techniques are critical for confirming its structure?
Basic
Synthetic routes often involve alkylation or bromination of cyclobutane precursors. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution on pre-functionalized cyclobutane derivatives. The propenyl group may be added through Wittig reactions or allylation strategies. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential to confirm regiochemistry and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. For instance, demonstrates the use of bromomethylcyclobutane derivatives in synthesizing sulfonamide compounds, highlighting the importance of structural validation .
How does the steric environment of the cyclobutane ring influence the reactivity of the bromomethyl group in substitution reactions?
Basic
The cyclobutane ring’s high ring strain and steric congestion favor bimolecular nucleophilic substitution (SN2) mechanisms over unimolecular (SN1) pathways due to constrained geometry. Bulky nucleophiles may exhibit reduced reactivity, as seen in , where steric effects influenced reaction yields during imidazole functionalization . Computational modeling can predict steric interactions, guiding solvent selection (e.g., polar aprotic solvents for SN2) and nucleophile design.
What competing reaction pathways are observed when 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane undergoes thermal or photolytic conditions, and how can these be controlled?
Advanced
Under thermal conditions, the bromomethyl group may undergo elimination (forming cyclobutene derivatives) or participate in cycloaddition with the propenyl group. Photolysis could trigger radical pathways, leading to polymerization or cross-coupling. Controlling these pathways requires precise temperature modulation, inert atmospheres, and radical inhibitors (e.g., TEMPO). highlights similar elimination reactions in brominated cyclopropanes, suggesting analogous strategies for cyclobutane systems .
How can computational chemistry be integrated with experimental data to predict regioselectivity in reactions involving the allyl (prop-2-en-1-yl) and bromomethyl groups?
Advanced
Density functional theory (DFT) calculations can model transition states to predict whether the bromomethyl or allyl group dominates reactivity. For example, frontier molecular orbital (FMO) analysis may reveal preferential sites for electrophilic/nucleophilic attacks. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates with LC-MS) complements computational insights. ’s synthesis of sulfonamides exemplifies iterative optimization between computational predictions and empirical data .
What strategies are effective in minimizing ring-opening reactions of the cyclobutane moiety during functionalization?
Methodological
To preserve the cyclobutane ring:
- Use mild reagents (e.g., Grignard reagents at low temperatures).
- Avoid strong acids/bases that exacerbate ring strain.
- Employ protective groups for the propenyl moiety during bromomethyl activation.
’s use of brominated cyclobutane derivatives as building blocks underscores the need for controlled reaction conditions to prevent degradation .
How should researchers address discrepancies between observed and predicted NMR chemical shifts for this compound?
Data Analysis
Discrepancies often arise from solvent effects, conformational flexibility, or unexpected tautomerism. Use 2D NMR (e.g., NOESY) to probe spatial interactions and verify assignments. Cross-reference with X-ray data (via SHELX refinement ) to resolve ambiguities. For example, relied on NMR and LC-MS to confirm sulfonamide structures, emphasizing multi-technique validation .
In drug discovery, what in vitro assays are suitable for evaluating the bioactivity of derivatives synthesized from this compound?
Application
Derivatives can be screened for:
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Cytotoxicity : MTT assays against cancer cell lines.
- Metabolic stability : Microsomal incubation with LC-MS analysis.
and highlight the use of brominated cyclopropane/cyclobutane derivatives in medicinal chemistry, suggesting similar frameworks for bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
